
methyl 3-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The compound “methyl 3-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate” likely contains this thiophene structure, along with additional functional groups that contribute to its unique properties.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
The compound has a chemical formula of C6H7NO4S2 and a molecular weight of 221.25 . It has a predicted density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, and a boiling point of 428.3±55.0 °C .Applications De Recherche Scientifique
Photochemical Degradation of Crude Oil Components
Research on the photochemical degradation of crude oil components, including methyl- and dimethylbenzothiophenes, highlights the oxidative processes leading to the formation of carboxylic acids and the opening of the thiophene ring. This study might suggest potential environmental degradation pathways for thiophene-based compounds similar to the queried chemical (Andersson & Bobinger, 1996).
Laboratory Simulation of Natural Sulphurization
Another study simulating natural sulphurization processes with organic matter, including reactions of thiols with inorganic polysulphides, could provide a basis for understanding the reactivity and transformation of thiophene-based compounds under environmental conditions (Graaf, Damsté, & Leeuw, 1992).
Functionalization of Metal-Organic Frameworks
Research on the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups indicates potential applications in gas adsorption, sensing properties, and magnetic properties. This suggests the chemical of interest might have utility in materials science, particularly in the development of functional materials with specific sensing or adsorptive capabilities (Wang et al., 2016).
Synthesis of Stabilized Sulfonium Ylides
A study on the synthesis of stabilized sulfonium ylides via reactions involving sulfoxides could be relevant for understanding the synthetic utility and reactivity of sulfur-containing compounds, potentially offering insights into novel synthetic routes or intermediates for thiophene-based compounds (Cook & Moffatt, 1968).
High Sensitivity Analysis of Proteins
Investigations into the high sensitivity analysis of proteins using sulfo-indocyanine dye labeling demonstrate the application of sulfur-based reagents in biochemical analysis, suggesting that similar compounds might find use in analytical chemistry or biochemistry for the labeling and detection of biomolecules (Qiao et al., 2009).
Safety and Hazards
Orientations Futures
Given its potential applications in various fields, including drug discovery, materials science, and organic synthesis, future research could explore these areas further. Additionally, the development of more efficient synthesis methods for thiophene derivatives could also be a valuable area of study .
Mécanisme D'action
Target of Action
It is primarily used as a reagent or intermediate in organic synthesis reactions . In photochemical research, it can serve as a precursor compound for photosensitizers and fluorescent dyes .
Mode of Action
Its role as a reagent or intermediate in organic synthesis suggests that it likely interacts with other molecules to facilitate the formation of new compounds .
Pharmacokinetics
For instance, the compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.34 (iLOGP), indicating a moderate degree of lipophilicity .
Result of Action
Given its role as a reagent or intermediate in organic synthesis, it’s likely that its primary effect is the facilitation of chemical reactions leading to the formation of new compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility can affect its distribution and availability in different environments . It is soluble in some organic solvents , which can influence its behavior in certain chemical reactions. Additionally, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
methyl 3-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S2/c1-8-6-10(9(2)19-8)7-14-21(16,17)11-4-5-20-12(11)13(15)18-3/h4-6,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLLPSJMCUFKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2956305.png)
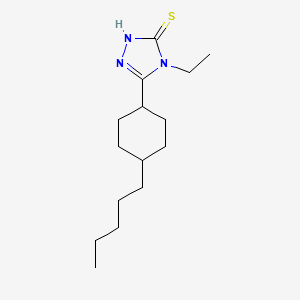
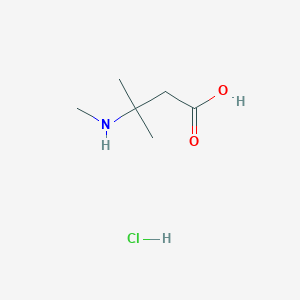
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl](/img/structure/B2956310.png)
![1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2956311.png)
![8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2956312.png)
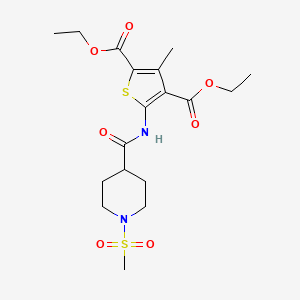
![N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2956317.png)
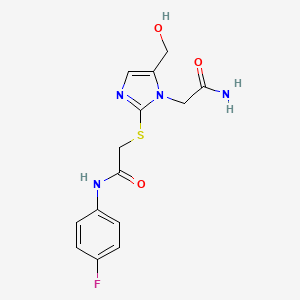
![2-[(1-Ethyl-5-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2956319.png)
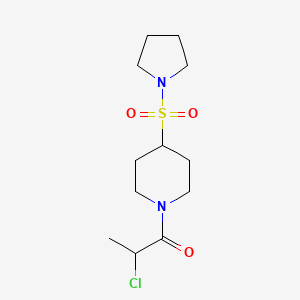
![4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B2956322.png)
![2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione](/img/structure/B2956323.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2956325.png)